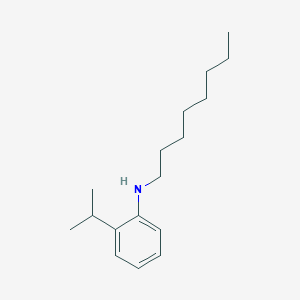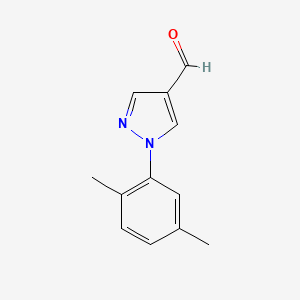![molecular formula C21H29NO3 B1389459 4-(Isopentyloxy)-N-[2-(4-methoxyphenoxy)propyl]-aniline CAS No. 1040689-19-7](/img/structure/B1389459.png)
4-(Isopentyloxy)-N-[2-(4-methoxyphenoxy)propyl]-aniline
Vue d'ensemble
Description
4-(Isopentyloxy)-N-[2-(4-methoxyphenoxy)propyl]-aniline, also known as 4-ISO-NMP, is a synthetic compound used in scientific research. It has become increasingly popular in recent years due to its unique properties and applications in laboratory experiments.
Applications De Recherche Scientifique
4-(Isopentyloxy)-N-[2-(4-methoxyphenoxy)propyl]-aniline has been used in a variety of scientific research applications, including studies of the structure and function of proteins, the study of enzyme kinetics, and the study of signal transduction pathways. It has also been used in the study of drug-receptor interactions, as well as in the development of new drugs.
Mécanisme D'action
4-(Isopentyloxy)-N-[2-(4-methoxyphenoxy)propyl]-aniline acts as an agonist at the muscarinic acetylcholine receptor, meaning it binds to the receptor and causes a physiological response. It has been shown to activate the G-protein-coupled receptor and stimulate the release of second messengers, such as calcium, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
4-(Isopentyloxy)-N-[2-(4-methoxyphenoxy)propyl]-aniline has been shown to have a variety of biochemical and physiological effects, including the stimulation of cell proliferation, the promotion of neurite outgrowth, and the inhibition of inflammation. It has also been shown to modulate the activity of certain enzymes, such as acetylcholinesterase and tyrosine kinase.
Avantages Et Limitations Des Expériences En Laboratoire
4-(Isopentyloxy)-N-[2-(4-methoxyphenoxy)propyl]-aniline has several advantages for use in laboratory experiments, including its low cost and its ability to activate a variety of G-protein-coupled receptors. However, it also has some limitations, such as its low solubility in water and its potential to cause adverse effects in some organisms.
Orientations Futures
Given its unique properties and potential applications, 4-(Isopentyloxy)-N-[2-(4-methoxyphenoxy)propyl]-aniline could be used in a variety of future research directions. These include its use in the study of drug-receptor interactions, the development of new drugs, and the study of signal transduction pathways. Additionally, it could be used in the study of the structure and function of proteins, the study of enzyme kinetics, and the modulation of cell proliferation. Finally, it could be used to further explore its biochemical and physiological effects, as well as its potential to cause adverse effects in some organisms.
Propriétés
IUPAC Name |
N-[2-(4-methoxyphenoxy)propyl]-4-(3-methylbutoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3/c1-16(2)13-14-24-20-7-5-18(6-8-20)22-15-17(3)25-21-11-9-19(23-4)10-12-21/h5-12,16-17,22H,13-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZBGFPDACXBFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)NCC(C)OC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Isopentyloxy)-N-[2-(4-methoxyphenoxy)propyl]-aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




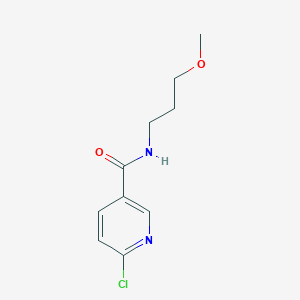
![1-[5-Bromo-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1389382.png)
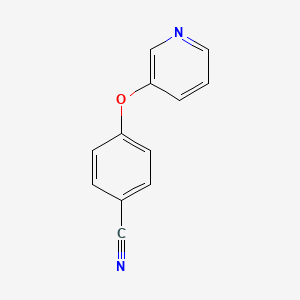

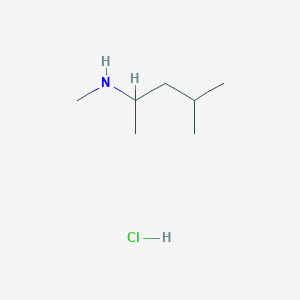
![[4-(Isopentyloxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B1389388.png)
![3-[(Tetrahydro-2-furanylmethyl)amino]propanamide](/img/structure/B1389389.png)
![2-[(3-Methoxypropyl)amino]nicotinic acid](/img/structure/B1389390.png)
![4-{[(2E)-3-(4-Methylphenyl)prop-2-enoyl]amino}butanoic acid](/img/structure/B1389391.png)
